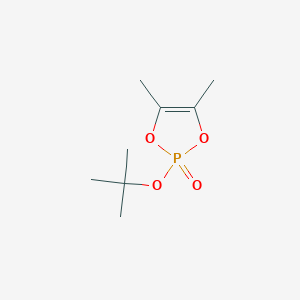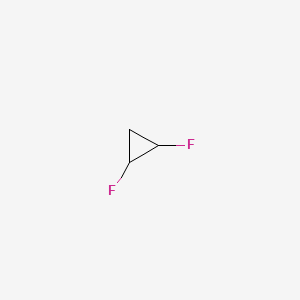
cis-1,2-Difluorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2-Difluorocyclopropane: is an organic compound with the molecular formula C₃H₄F₂ and a molecular weight of 78.0607 g/mol It is a stereoisomer of 1,2-difluorocyclopropane, characterized by the presence of two fluorine atoms on adjacent carbon atoms in a cyclopropane ring, with both fluorine atoms on the same side of the ring (cis configuration)
Méthodes De Préparation
The preparation of cis-1,2-difluorocyclopropane can be achieved through several synthetic routes. The primary methods include:
-
Carbene Methods: : This involves the generation of a carbene intermediate, which then reacts with a suitable substrate to form the cyclopropane ring. For example, the reaction of a difluorocarbene with an alkene can yield difluorocyclopropane derivatives .
-
Non-Carbene Methods: : These methods involve the use of reagents that facilitate the formation of the cyclopropane ring without the generation of a carbene intermediate. For instance, the reaction of a dihalomethane with a strong base can lead to the formation of difluorocyclopropane .
-
Functional Group Transformations: : Existing cyclopropanes can be transformed into difluorocyclopropanes through various functional group modifications. This can include halogenation reactions where fluorine atoms are introduced into the cyclopropane ring .
Analyse Des Réactions Chimiques
cis-1,2-Difluorocyclopropane undergoes several types of chemical reactions, including:
-
Substitution Reactions: : The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols .
-
Ring-Opening Reactions: : Due to the ring strain in the cyclopropane ring, this compound can undergo ring-opening reactions. These reactions can be catalyzed by acids or bases and often lead to the formation of open-chain fluorinated compounds .
-
Oxidation and Reduction Reactions: : While specific examples of oxidation and reduction reactions involving this compound are less common, it is possible for the compound to undergo such transformations under suitable conditions .
Applications De Recherche Scientifique
cis-1,2-Difluorocyclopropane has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. The presence of fluorine atoms can significantly alter the chemical properties of the resulting molecules, making them useful in various chemical reactions .
-
Biology: : Fluorinated compounds, including this compound, are often used in biological studies to investigate the effects of fluorine substitution on biological activity. These studies can provide insights into the design of new pharmaceuticals and agrochemicals .
-
Medicine: : The incorporation of fluorine atoms into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This compound serves as a precursor for the synthesis of such fluorinated pharmaceuticals .
-
Industry: : In the industrial sector, fluorinated compounds are used in the production of materials with unique properties, such as increased thermal stability and resistance to chemical degradation. This compound can be utilized in the synthesis of these advanced materials .
Mécanisme D'action
The mechanism of action of cis-1,2-difluorocyclopropane is primarily related to its ability to participate in various chemical reactions due to the presence of the strained cyclopropane ring and the electronegative fluorine atoms. The fluorine atoms can influence the electronic distribution within the molecule, making it more reactive towards nucleophiles and electrophiles. Additionally, the ring strain in the cyclopropane ring can facilitate ring-opening reactions, leading to the formation of more stable open-chain compounds .
Comparaison Avec Des Composés Similaires
cis-1,2-Difluorocyclopropane can be compared with other similar compounds, such as:
-
trans-1,2-Difluorocyclopropane: : This isomer has the fluorine atoms on opposite sides of the cyclopropane ring (trans configuration). The different spatial arrangement of the fluorine atoms can lead to variations in the chemical reactivity and physical properties of the compound .
-
1,1-Difluorocyclopropane: : In this compound, both fluorine atoms are attached to the same carbon atom in the cyclopropane ring. This structural difference can result in distinct chemical behaviors and applications compared to this compound .
-
Other Fluorinated Cyclopropanes: : Various other fluorinated cyclopropanes exist, each with unique substitution patterns and properties. These compounds can be used in different applications depending on their specific chemical characteristics .
This compound stands out due to its specific cis configuration, which can impart unique reactivity and properties compared to its isomers and other fluorinated cyclopropanes.
Propriétés
Numéro CAS |
57137-41-4 |
|---|---|
Formule moléculaire |
C3H4F2 |
Poids moléculaire |
78.06 g/mol |
Nom IUPAC |
1,2-difluorocyclopropane |
InChI |
InChI=1S/C3H4F2/c4-2-1-3(2)5/h2-3H,1H2 |
Clé InChI |
KFGHUDYAMNUDEI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


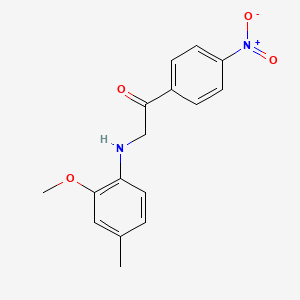
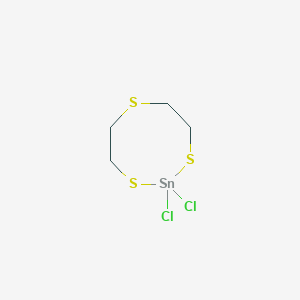
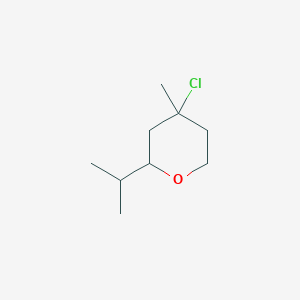
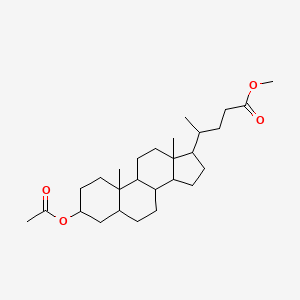
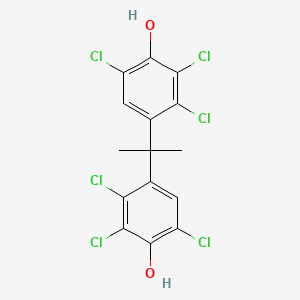
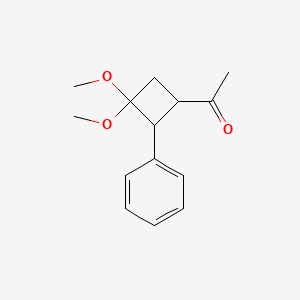
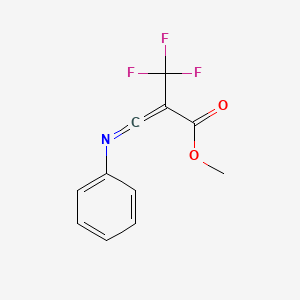


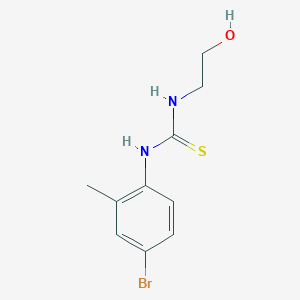
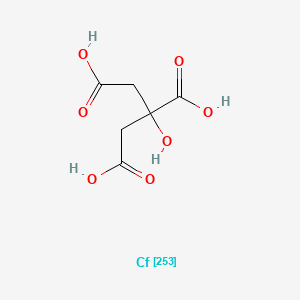
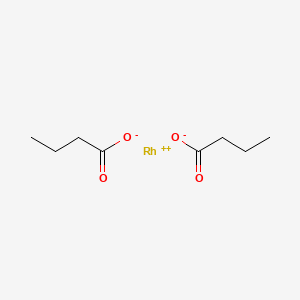
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
